(1-Methylimidazol-4-yl)-[3-(2,2,2-trifluoroethyl)piperidin-1-yl]methanone
Description
(1-Methylimidazol-4-yl)-[3-(2,2,2-trifluoroethyl)piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an imidazole ring with a piperidine moiety, further modified with a trifluoroethyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Properties
IUPAC Name |
(1-methylimidazol-4-yl)-[3-(2,2,2-trifluoroethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c1-17-7-10(16-8-17)11(19)18-4-2-3-9(6-18)5-12(13,14)15/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDGKIMDAZFKQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)N2CCCC(C2)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylimidazol-4-yl)-[3-(2,2,2-trifluoroethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole ring, followed by the introduction of the piperidine moiety. The trifluoroethyl group is then added through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature and pressure regulation is common to maintain consistency and efficiency. Purification processes such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Methylimidazol-4-yl)-[3-(2,2,2-trifluoroethyl)piperidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the imidazole ring or the piperidine moiety, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically target the imidazole ring, using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, typically under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (1-Methylimidazol-4-yl)-[3-(2,2,2-trifluoroethyl)piperidin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential interactions with enzymes and receptors. Its ability to modulate biological pathways makes it a candidate for drug development and biochemical research.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
Industrially, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for applications in pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (1-Methylimidazol-4-yl)-[3-(2,2,2-trifluoroethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating biological pathways. This interaction is often mediated by the unique structural features of the compound, including the imidazole ring and the trifluoroethyl group.
Comparison with Similar Compounds
Similar Compounds
- (1-Methylimidazol-4-yl)-[3-(2,2,2-trifluoroethyl)piperidin-1-yl]methanone
- (1-Methylimidazol-4-yl)-[3-(2,2,2-trifluoroethyl)piperidin-1-yl]ethanone
- (1-Methylimidazol-4-yl)-[3-(2,2,2-trifluoroethyl)piperidin-1-yl]propanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
